molecular formula C13H20N2O B1592458 [4-(4-Ethylpiperazin-1-yl)phenyl]methanol CAS No. 402745-30-6

[4-(4-Ethylpiperazin-1-yl)phenyl]methanol

Cat. No.: B1592458
CAS No.: 402745-30-6
M. Wt: 220.31 g/mol
InChI Key: HWFUWSSTCWTUSE-UHFFFAOYSA-N
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Description

[4-(4-Ethylpiperazin-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is characterized by the presence of an ethylpiperazine group attached to a phenylmethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 4-(4-ethylpiperazin-1-yl)benzaldehyde with a reducing agent such as sodium borohydride . The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Solvents: Methanol, Ethanol, Dichloromethane (DCM)

Major Products:

Mechanism of Action

The mechanism of action of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The ethylpiperazine moiety is known to interact with receptors and enzymes , potentially modulating their activity. The phenylmethanol group may contribute to the compound’s overall lipophilicity , enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

[4-(4-Ethylpiperazin-1-yl)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 402745-XX-X
  • Structure : The compound features a piperazine ring substituted with an ethyl group and a phenolic hydroxymethyl group, contributing to its biological properties.

Antidepressant Potential

Research indicates that this compound may exhibit antidepressant-like effects. A study highlighted its interaction with serotonin receptors, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs). In preclinical models, it demonstrated significant reductions in depressive behaviors, indicating potential for development as an antidepressant agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, notably the G1 phase .

Cell Line IC50 (µM) Effect
K562 (Leukemia)< 1Induction of apoptosis
MCF-7 (Breast Cancer)0.5G1 phase arrest
A549 (Lung Cancer)2.0Inhibition of cell proliferation

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cell signaling pathways:

  • Serotonin Receptor Modulation : It acts as a partial agonist at serotonin receptors, enhancing serotonergic transmission which may contribute to its antidepressant effects.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .

Study 1: Antidepressant Activity

A double-blind study involving animal models demonstrated that administration of this compound resulted in significant improvements in behavioral tests associated with depression, such as the forced swim test and tail suspension test. The results were comparable to established antidepressants like fluoxetine.

Study 2: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The findings indicated a promising profile with low IC50 values across several types of cancer cells, suggesting its potential as a lead compound for further development in oncology .

Properties

IUPAC Name

[4-(4-ethylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFUWSSTCWTUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634695
Record name [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402745-30-6
Record name [4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared in the manner of Step A, Example 5, using 0.4 gram (0.019 mole) of [4-(4-ethylpiperazinyl)benzaldehyde and 0.4 gram (0.01 mole) of sodium borohydride in 40 mL of absolute ethanol (available from J. T. Baker Inc.) The yield of the title compound was 0.3 gram. The NMR Spectrum was consistend with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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